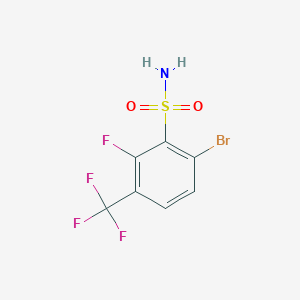

6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NO2S/c8-4-2-1-3(7(10,11)12)5(9)6(4)16(13,14)15/h1-2H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHWOOSVKRUCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-(trifluoromethyl)benzenesulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Sulfonic acids.

Reduction Products: Sulfinamides.

Scientific Research Applications

6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide is used in various scientific research fields:

Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules via coupling reactions.

Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine and bromine atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Electronic Effects

Biological Activity

6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen atoms (bromine and fluorine) and a trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C8H4BrF4N1O2S1, and it is characterized by a sulfonamide functional group, which is known for its antibacterial properties. The trifluoromethyl group contributes to increased lipophilicity, enhancing membrane permeability, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific biological targets:

- Target Enzymes : The compound has shown potential in inhibiting enzymes involved in bacterial growth and proliferation. Its structure allows for strong binding affinity to active sites of these enzymes, disrupting their function.

- Biochemical Pathways : It likely interferes with essential bacterial processes, such as cell wall synthesis or protein synthesis, leading to bactericidal effects.

Biological Activity

Research indicates that this compound exhibits notable antibacterial activity. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Streptococcus pneumoniae | 4 |

Case Studies

- In Vitro Studies : A study evaluated the antibacterial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative treatment option .

- Mechanistic Insights : Another investigation focused on the mechanism by which this compound exerts its effects. It was found to disrupt cell membrane integrity in Gram-negative bacteria, leading to cell lysis and death. This mechanism was confirmed through electron microscopy observations .

- Comparative Studies : When compared with other sulfonamide derivatives, this compound demonstrated superior activity against certain resistant strains, highlighting its potential as a lead compound for further drug development .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, emphasizing the role of halogen substitutions in enhancing biological activity. The trifluoromethyl group has been particularly noted for improving binding affinity and selectivity towards target enzymes .

Q & A

Q. What are the recommended synthetic routes for preparing 6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide?

The compound can be synthesized via sulfonylation of the corresponding amine using 6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride as a precursor. Sulfonyl chlorides react with amines in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., pyridine) to form sulfonamides . Purity is critical, so post-synthesis purification via column chromatography or recrystallization is recommended. Analytical methods like HPLC (>95% purity threshold) and NMR should confirm the absence of unreacted starting materials or regioisomers .

Q. How can the electronic effects of substituents (Br, F, CF₃) influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at position 6 serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The fluorine atom at position 2 exerts an electron-withdrawing effect, activating the aryl bromide toward nucleophilic substitution. The trifluoromethyl group at position 3 enhances stability against metabolic degradation, making the compound useful in medicinal chemistry studies. Reaction optimization should account for steric hindrance from the CF₃ group, which may require elevated temperatures or specialized catalysts (e.g., Pd-XPhos) .

Q. What analytical techniques are essential for characterizing this compound?

- NMR (¹H/¹³C/¹⁹F): To confirm substituent positions and detect regioisomers (e.g., fluorine coupling patterns in ¹⁹F NMR).

- Mass spectrometry (HRMS): For molecular weight validation and impurity detection.

- X-ray crystallography: To resolve crystal structure ambiguities; SHELX software is widely used for refinement .

- HPLC: To assess purity and monitor degradation products under storage conditions (e.g., hydrolysis of the sulfonamide group) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported regioselectivity during functionalization?

Conflicting regioselectivity in halogen displacement or electrophilic substitution may arise from competing electronic effects. Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous confirmation of substituent positions and molecular geometry. For example, crystallography can distinguish between meta- and para-substituted byproducts in Suzuki couplings .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives for biological studies?

Chiral auxiliaries or asymmetric catalysis (e.g., chiral Pd catalysts) can induce enantioselectivity during cross-coupling. Alternatively, enzymatic resolution may separate enantiomers post-synthesis. Computational modeling (DFT) aids in predicting steric and electronic barriers to asymmetric induction .

Q. How does the trifluoromethyl group impact the compound’s pharmacokinetic properties in preclinical models?

The CF₃ group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (e.g., microsomal stability tests) and in vivo PK studies in rodents are recommended to quantify bioavailability and half-life. Comparative studies with non-CF₃ analogs reveal its role in improving blood-brain barrier penetration .

Q. What are the methodological considerations for studying this compound’s interactions with biological targets (e.g., enzymes)?

- Surface plasmon resonance (SPR): To measure binding kinetics (KD, kon/koff) to target proteins.

- Isothermal titration calorimetry (ITC): To quantify thermodynamic parameters (ΔH, ΔS).

- Molecular docking: To predict binding modes, leveraging the fluorine atom’s hydrogen-bonding capacity and the CF₃ group’s hydrophobic interactions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Discrepancies may stem from varying impurity profiles or solvent systems. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can clarify degradation pathways. For example, acidic hydrolysis of the sulfonamide group may produce benzenesulfonic acid derivatives, detectable via LC-MS .

Q. Why do different studies report divergent yields in cross-coupling reactions?

Catalyst loading, ligand choice, and solvent polarity significantly influence yields. For example, Pd(OAc)₂ with SPhos ligand in toluene may yield >80%, while Pd₂(dba)₃ in DMF might result in lower yields due to side reactions. Systematic screening via Design of Experiments (DoE) is advised to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.